![molecular formula C10H12N2O B2740448 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine CAS No. 2197996-92-0](/img/structure/B2740448.png)
2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Activity
2,4-Diamino-6-hydroxypyrimidines substituted in position 5 showed notable antiretroviral activity in cell culture, highlighting their potential in developing treatments against retroviruses, including human immunodeficiency virus (HIV). The modifications of the pyrimidine ring, including alkylation with specific groups, resulted in compounds with pronounced antiretroviral activity, comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Supramolecular Chemistry and Cytotoxicity
The synthesis and characterization of new 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines demonstrated their potential in the field of supramolecular chemistry, showing unique self-assembly properties in the crystalline phase. These compounds also exhibited significant cytotoxic activity against certain tumor cell lines, suggesting their potential application in cancer research (Agarkov et al., 2023).
DNA Damage and Repair
Research on triplet-mediated pyrimidine dimerisation in DNA, a key process in photochemical damage to DNA, has shed light on the mechanisms underlying the formation of cyclobutane pyrimidine dimers by sensitisation. This work provides insights into the photophysical characterisation of pyrimidine triplet excited states and their role in DNA damage and repair, which is crucial for understanding mutagenesis and carcinogenesis (Cuquerella et al., 2011).
HIV-1 Protease Inhibitors
The introduction of pyrimidine bases as P2 ligands in the design of HIV-1 protease inhibitors has been shown to enhance their potency and antiviral activity. This strategy exploits the carbonyl and amino groups of the pyrimidine bases to promote hydrogen bonding interactions, leading to compounds with remarkable enzyme inhibitory and antiviral activities, including effectiveness against drug-resistant HIV-1 variants (Zhu et al., 2019).
Corrosion Inhibition
New pyrimidine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic medium. Their effectiveness in reducing corrosion through adsorption on the mild steel surface demonstrates the application of pyrimidine derivatives in materials science and engineering, contributing to the development of more durable and corrosion-resistant materials (Yadav et al., 2015).
Propriétés
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h1-3,6-7,9H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERQURSZBLJFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)

![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)
![2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2740372.png)
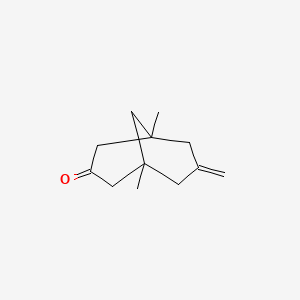
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2740376.png)
![4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2740377.png)
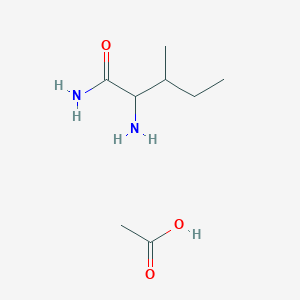
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2740381.png)
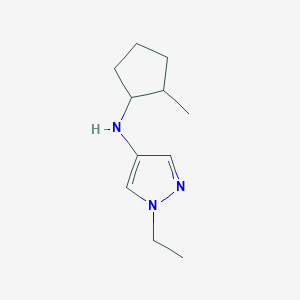
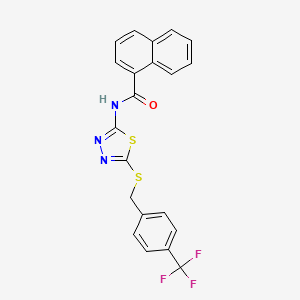
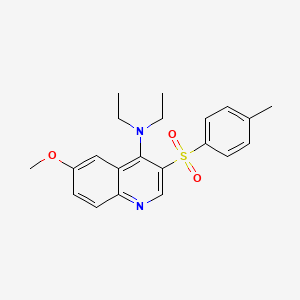
![3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2740386.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2740387.png)